molecular formula C8H12O3 B2567956 methyl (1S,3R)-3-formylcyclopentane-1-carboxylate CAS No. 65553-68-6

methyl (1S,3R)-3-formylcyclopentane-1-carboxylate

Cat. No.: B2567956
CAS No.: 65553-68-6
M. Wt: 156.181
InChI Key: DHVYLYFSTLOVFO-NKWVEPMBSA-N
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Description

Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate is an organic compound with a unique structure characterized by a cyclopentane ring substituted with a formyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,3R)-3-formylcyclopentane-1-carboxylate can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to yield the desired product with high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Methyl (1S,3R)-3-carboxylcyclopentane-1-carboxylate.

    Reduction: Methyl (1S,3R)-3-hydroxymethylcyclopentane-1-carboxylate.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (1S,3R)-3-formylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Methyl (1S,3S)-3-formylcyclopentane-1-carboxylate: A diastereomer with different stereochemistry.

    Methyl (1R,3R)-3-formylcyclopentane-1-carboxylate: Another diastereomer with distinct properties.

    Methyl (1R,3S)-3-formylcyclopentane-1-carboxylate: Yet another diastereomer with unique characteristics.

Uniqueness

Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems .

Properties

IUPAC Name

methyl (1S,3R)-3-formylcyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)7-3-2-6(4-7)5-9/h5-7H,2-4H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVYLYFSTLOVFO-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@H](C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514188
Record name Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65553-68-6
Record name Methyl (1S,3R)-3-formylcyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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